molecular formula C24H20N2O B14022589 2-(4-Methyl-5-phenyl-1H-pyrazol-1-yl)-1,2-diphenylethan-1-one CAS No. 63570-08-1

2-(4-Methyl-5-phenyl-1H-pyrazol-1-yl)-1,2-diphenylethan-1-one

Cat. No.: B14022589
CAS No.: 63570-08-1
M. Wt: 352.4 g/mol
InChI Key: XVEFTMKDXXERIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHANONE,2-(4-METHYL-5-PHENYL-1H-PYRAZOL-1-YL)-1,2-DIPHENYL- is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHANONE,2-(4-METHYL-5-PHENYL-1H-PYRAZOL-1-YL)-1,2-DIPHENYL- typically involves the condensation of appropriate ketones and hydrazines under controlled conditions. The reaction may proceed through the formation of an intermediate hydrazone, which then cyclizes to form the pyrazole ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHANONE,2-(4-METHYL-5-PHENYL-1H-PYRAZOL-1-YL)-1,2-DIPHENYL- can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides.

    Reduction: Formation of reduced derivatives.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, ETHANONE,2-(4-METHYL-5-PHENYL-1H-PYRAZOL-1-YL)-1,2-DIPHENYL- is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be studied for its potential biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents.

Industry

In the industrial sector, such compounds may be used in the development of new materials or as intermediates in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of ETHANONE,2-(4-METHYL-5-PHENYL-1H-PYRAZOL-1-YL)-1,2-DIPHENYL- involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives, such as:

  • 1-Phenyl-3-methyl-5-pyrazolone
  • 4-Methyl-1-phenyl-3-pyrazolidinone

Uniqueness

ETHANONE,2-(4-METHYL-5-PHENYL-1H-PYRAZOL-1-YL)-1,2-DIPHENYL- is unique due to its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to other pyrazole derivatives.

Properties

CAS No.

63570-08-1

Molecular Formula

C24H20N2O

Molecular Weight

352.4 g/mol

IUPAC Name

2-(4-methyl-5-phenylpyrazol-1-yl)-1,2-diphenylethanone

InChI

InChI=1S/C24H20N2O/c1-18-17-25-26(22(18)19-11-5-2-6-12-19)23(20-13-7-3-8-14-20)24(27)21-15-9-4-10-16-21/h2-17,23H,1H3

InChI Key

XVEFTMKDXXERIE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)C(C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.